Chromone vs. Coumarin Core: Impact on Hydrogen-Bond Acceptor Count and Ring Electronics
The target compound contains a 4H-chromen-4-one (chromone) core, whereas IMM-H004 is a 2H-chromen-2-one (coumarin). This difference in the position of the carbonyl group alters the total hydrogen-bond acceptor count (HBA) and the electronic distribution of the fused ring system. The target compound has an HBA of 6 (1 carbonyl oxygen, 2 phenolic/methoxy oxygens, 2 piperazine nitrogens, 1 chromone ring oxygen), while IMM-H004 has an HBA of 5 (coumarin lactone carbonyl, two phenolic/methoxy oxygens, two piperazine nitrogens) [1][2]. In drug-design filtering, a difference of one HBA can affect compliance with Lipinski-type rules and influence solubility and permeability in cell-based assays.
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 6 (PubChem computed) |
| Comparator Or Baseline | IMM-H004: HBA = 5 |
| Quantified Difference | ∆ HBA = +1 for the target chromone |
| Conditions | Computed descriptor (PubChem 2.2 / OEChem); IMM-H004 value derived from SMILES-based atom-type count |
Why This Matters
The additional HBA of the chromone core can strengthen polar interactions with kinase hinge regions or other targets, making the chromone scaffold preferable when screening against ATP-binding pockets that favor an extra acceptor contact.
- [1] PubChem Compound Summary CID 16421479, computed properties section. View Source
- [2] IMM-H004 SMILES (CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)O)N3CCN(CC3)C) analyzed via RDKit descriptor calculation (v2023.09). View Source
